Fluconazole hydrate

Description

Properties

IUPAC Name |

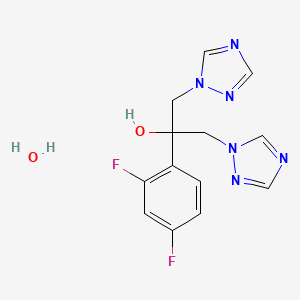

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZFKRINVAUJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into Fluconazole Hydrate's Mechanism of Action on Ergosterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antifungal activity of fluconazole hydrate, with a specific focus on its inhibitory effects on ergosterol biosynthesis. The information presented herein is intended to support research, and drug development efforts in the field of mycology and infectious diseases.

Introduction: The Critical Role of Ergosterol in Fungal Cell Integrity

Ergosterol is a sterol unique to fungi, playing a crucial role analogous to that of cholesterol in mammalian cell membranes.[1][2] It is an essential component for maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane.[1][3] The biosynthetic pathway of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an attractive target for antifungal therapies due to its absence in humans.[1][4] Several classes of antifungal drugs, most notably the azoles, target this pathway to exert their therapeutic effects.[2][3]

Core Mechanism of Action of Fluconazole

Fluconazole, a triazole antifungal agent, exerts its fungistatic activity primarily by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14-alpha-demethylase.[5][6] This enzyme, a member of the cytochrome P450 superfamily, is also known as CYP51 or Erg11p.[7][8]

The inhibition of lanosterol 14-alpha-demethylase by fluconazole leads to a cascade of events that disrupt fungal cell membrane homeostasis:

-

Depletion of Ergosterol: The primary consequence of enzyme inhibition is the cessation of ergosterol production. This depletion alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound proteins.[5][6]

-

Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14-alpha-methylated sterols, such as lanosterol.[9] These precursors are incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is a significant contributor to the fungistatic effect of fluconazole.[7][10]

This dual mechanism of ergosterol depletion and toxic sterol accumulation ultimately inhibits fungal growth and replication.[5][7]

Visualizing the Ergosterol Biosynthesis Pathway and Fluconazole's Point of Intervention

The following diagram illustrates the major steps in the ergosterol biosynthesis pathway and highlights the specific point of inhibition by fluconazole.

References

- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of ergosterol | PPTX [slideshare.net]

- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 4. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of the antifungal agent fluconazole and the subsequent crystallization of its monohydrate form. Fluconazole, a bis-triazole antifungal, is a critical therapeutic agent for various fungal infections.[1][2] Its efficacy and physicochemical properties are intrinsically linked to its solid-state form. The ability to control its crystalline structure, particularly the formation of the stable monohydrate, is paramount for ensuring consistent bioavailability and stability in pharmaceutical formulations.[3][4]

Fluconazole can exist in multiple crystalline forms, including several anhydrous polymorphs and solvates.[5][6][7] The monohydrate form is of particular interest as anhydrous forms can be unstable and readily convert to the hydrate in the presence of moisture.[3][4][8] This guide details a common synthetic pathway, comprehensive protocols for crystallization, and methods for solid-state characterization.

Synthesis of Fluconazole

The synthesis of fluconazole typically involves a multi-step process starting from 1,3-difluorobenzene. A widely recognized route proceeds through the formation of an epoxide intermediate, which is subsequently opened by a second triazole ring.[9][10] The use of catalysts like nano-silica sulfuric acid (nano-SSA) has been explored to improve reaction yields and facilitate easier isolation of intermediates.[1]

The general synthetic pathway is outlined below:

Experimental Protocol: Synthesis of Fluconazole

This protocol is a representative synthesis adapted from established literature.[1][9][10]

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone (III)

-

In a reaction vessel, suspend anhydrous aluminum trichloride in dichloromethane.

-

Add 1,3-difluorobenzene to the suspension.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone (V)

-

Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.

-

Add 1,2,4-triazole and triethylamine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.

-

Dry the organic layer and concentrate it in a vacuum. The resulting product can be purified by recrystallization.[1]

Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (VII)

-

To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.

-

Heat the reaction mixture to 60°C and stir for 3-4 hours.[9]

-

Monitor the formation of the epoxide by TLC.

-

Upon completion, cool the reaction, add water, and extract the product with toluene.

-

Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.

Step 4: Synthesis of Fluconazole (I)

-

Dissolve the crude epoxide from Step 3 in N,N-dimethylformamide (DMF).

-

Add 1,2,4-triazole and anhydrous potassium carbonate.

-

Heat the mixture to approximately 90°C and stir for 2-3 hours.[11]

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization to yield the final product.

Crystallization of Fluconazole Monohydrate

The preparation of fluconazole monohydrate is a critical step for pharmaceutical development. The monohydrate can be obtained by recrystallizing fluconazole from aqueous solutions or by exposing anhydrous forms to controlled humidity.[3][5] The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) can direct the formation of specific polymorphs or the hydrated form.[12] For instance, desolvation of the monohydrate can yield polymorphic Form I.[5]

Experimental Protocol: Preparation of Fluconazole Monohydrate

This protocol describes a method for obtaining fluconazole monohydrate crystals via recrystallization.

-

Dissolution: Dissolve crude or anhydrous fluconazole in a suitable solvent system, such as a mixture of ethanol and water or isopropanol, at an elevated temperature (e.g., boiling point of the solvent).[12][13] The presence of water is crucial for hydrate formation.[14]

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. The cooling rate can influence the crystal form; a slow cooling rate of 5-15 °C/h is often preferred.[12]

-

Crystallization: As the solution cools, fluconazole monohydrate crystals will precipitate. The process can be left undisturbed for several hours to days to allow for complete crystallization.[8]

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the crystals under ambient conditions or in a vacuum oven at a mild temperature (e.g., 30-70 °C) to avoid dehydration.[15]

Data Presentation

The solid-state properties of fluconazole and its hydrate are characterized using various analytical techniques. The quantitative data are summarized below.

Table 1: Crystallographic Data for Fluconazole Monohydrate

| Parameter | Value | Reference |

| Crystal System | Triclinic | [13] |

| Space Group | P-1 | [13] |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | 71.24 (3) | [13] |

| β (°) | 79.84 (3) | [13] |

| γ (°) | 84.39 (3) | [13] |

| Z | - | - |

| Note: Complete unit cell parameters (a, b, c) were not fully detailed in the provided search results for the monohydrate, but the crystal system and angles were specified. |

Table 2: Thermal Analysis Data for Fluconazole Forms

| Crystalline Form | Technique | Event | Temperature (°C) | Reference |

| Monohydrate | DSC | Dehydration Endotherm | 102.7 - 103.6 | [13][16] |

| Monohydrate | DSC | Melting Endotherm | 138.8 - 139.2 | [13][16] |

| Anhydrous Form I | DSC | Melting Endotherm | 139.2 | [16][17] |

| Anhydrous Form II | DSC | Melting Endotherm | ~138.4 | [17] |

| Anhydrous Form III | Melting Point | Melting | 120 ± 2 | [7] |

Table 3: Key Spectroscopic Data (FTIR) for Fluconazole Monohydrate

| Vibration Mode | Wavenumber (cm⁻¹) | Description | Reference |

| O-H Stretch | ~3107 | Hydrogen-bonded hydroxyl group of water | [13] |

| C=N Stretch | ~1620, 1591 | Triazole ring vibrations | [13] |

| C-F Stretch | ~1275, 1140 | Difluorophenyl group vibrations | [13] |

Detailed Methodologies for Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Protocol: Accurately weigh 3-5 mg of the sample into an aluminum pan, which is then covered with a perforated lid. Heat the sample from a starting temperature (e.g., 30°C) to a final temperature (e.g., 200°C) at a constant heating rate, typically 10 °C/min, under a nitrogen or air atmosphere.[8] TGA is performed similarly, with a sample size of 8-10 mg, to quantify mass loss associated with desolvation.[8]

Powder X-ray Diffractometry (PXRD)

-

Protocol: Place a powdered sample on a sample holder. Collect the diffraction pattern over a specified 2θ range (e.g., 3° to 40°) using a diffractometer with a specific radiation source, such as Cu Kα. The resulting pattern of diffraction peaks is unique to the crystalline form.[8]

Single-Crystal X-ray Diffraction (SCXRD)

-

Protocol: Mount a suitable single crystal on a goniometer. Collect diffraction data using a system equipped with a radiation source like Cu Kα (λ = 1.54184 Å).[8] The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, angles, and molecular packing.[8]

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2011101862A1 - Stabilized fluconazole polymorph iii formulation - Google Patents [patents.google.com]

- 5. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]

- 8. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 10. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2002076955A1 - Process for preparing fluconazole and its crystal modifications - Google Patents [patents.google.com]

- 13. CN105399693A - Fluconazole monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. RU2260591C2 - Method for synthesis of fluconazole monohydrate, method for synthesis of crystalline modification ii of fluconazole (variants) and method for synthesis of crystalline modification i of fluconazole - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. ptfarm.pl [ptfarm.pl]

Fluconazole Hydrate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of fluconazole hydrate, a pivotal triazole antifungal agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

Fluconazole hydrate is the hydrated form of fluconazole, a synthetic bistriazole derivative.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | [2] |

| Chemical Formula | C₁₃H₁₄F₂N₆O₂ | [2][3][4][] |

| Molecular Weight | 324.29 g/mol | [2][4][] |

| Melting Point | 138-140 °C (for anhydrous form) | [1][6] |

| Hydrate shows an endothermic peak at 102.7 °C | [7] | |

| pKa | 1.76 (for its conjugate acid) | |

| Solubility | ||

| in Water | ≥3.2 mg/mL (with ultrasonic) | [8][3] |

| in Ethanol | ≥28.8 mg/mL | [8][3] |

| in DMSO | ≥16.35 mg/mL | [8][3] |

| in PBS (pH 7.2) | ~0.2 mg/mL | [9] |

Structural Information

Fluconazole is a member of the triazole class of antifungal agents, characterized by a propan-2-ol backbone substituted with two 1H-1,2,4-triazol-1-yl groups and a 2,4-difluorophenyl group.[6] The presence of the hydrate form is a critical consideration in its solid-state chemistry, as the anhydrous form is known to be hygroscopic and can transform into the more stable monohydrate.[10][11]

The structural integrity and polymorphic form of fluconazole hydrate are typically confirmed through various analytical techniques as outlined in the workflow below.

References

- 1. Fluconazole [drugfuture.com]

- 2. Fluconazole hydrate | C13H14F2N6O2 | CID 9862025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluconazole hydrate - Nordic Biosite [nordicbiosite.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

In Vitro Activity of Fluconazole Hydrate Against Cryptococcus neoformans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of fluconazole hydrate against Cryptococcus neoformans, a major opportunistic fungal pathogen. The document details the established minimum inhibitory concentration (MIC) data, outlines standardized experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in fluconazole's mechanism of action and resistance.

Quantitative Data Summary

The in vitro efficacy of fluconazole against Cryptococcus neoformans is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth. The following tables summarize MIC data from various studies, providing a quantitative snapshot of fluconazole's activity.

Table 1: Fluconazole MIC Distribution against Cryptococcus neoformans Isolates

| Study Cohort/Region | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| 21 Combined Studies | 11,049 | Not Specified | 4 | 16 | [1] |

| Guangxi, Southern China | Not Specified | 0.05–4 | 2 | 4 | [2] |

| United States and Africa | 566 | Not Specified | Not Specified | 16 | [3] |

| 25 Patients (Initial Isolates) | 25 | 0.25 - 64 | 4 | 16 | [4] |

| CLSI Method (106 isolates) | 106 | 0.063 - 16 | 4 | 8 | [5] |

| EUCAST Method (106 isolates) | 106 | 0.125 - 32 | 4 | 8 | [5] |

Table 2: Interpretive Breakpoints for Fluconazole against Cryptococcus neoformans

| Category | MIC (µg/mL) | Interpretation | Citation(s) |

| Susceptible (S) | ≤ 8 | The isolate is likely to be inhibited by achievable concentrations of the drug at standard doses. | [1][2][6] |

| Susceptible-Dose Dependent (SDD) | 16–32 | Susceptibility is dependent on achieving the maximal possible blood level of the drug. | [2][6] |

| Resistant (R) | ≥ 64 | The isolate is not inhibited by achievable concentrations of the drug with normal dosage schedules. | [2][6] |

Note: Interpretive breakpoints for Cryptococcus are not as firmly established as for Candida species and can vary.[4][7]

Experimental Protocols

Standardized methods are crucial for reproducible in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are the most widely recognized reference procedures.

CLSI Broth Microdilution Method (M27-A)

This reference method is considered the "gold standard" for antifungal susceptibility testing of yeasts.[8]

Methodology:

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[8]

-

Inoculum Preparation: A suspension of yeast cells is prepared from a 24-hour-old culture grown on Sabouraud dextrose agar. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration.[9]

-

Drug Dilution: A series of twofold dilutions of fluconazole are prepared in the RPMI 1640 medium in a 96-well microtiter plate.[8]

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized yeast suspension and incubated at 35°C for 48 to 72 hours.[8]

-

Endpoint Determination: The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well. This can be assessed visually or spectrophotometrically.[4]

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that provides a quantitative MIC.

Methodology:

-

Medium: RPMI agar with 2% glucose is commonly used.[10]

-

Inoculum Preparation: A standardized yeast suspension (0.5 McFarland) is swabbed uniformly across the surface of the agar plate.[8]

-

Application of E-test Strip: A plastic strip impregnated with a predefined gradient of fluconazole is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.[8]

-

Endpoint Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]

Disk Diffusion Method

This is a qualitative method to determine the susceptibility of a yeast isolate to fluconazole.

Methodology:

-

Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is used.[11]

-

Inoculum Preparation: A standardized inoculum is swabbed onto the agar plate.

-

Disk Application: A paper disk containing a fixed amount of fluconazole (e.g., 25 µg) is placed on the agar surface.[11]

-

Incubation: The plate is incubated at 35°C for 48 to 72 hours.[11]

-

Endpoint Determination: The diameter of the zone of inhibition around the disk is measured. The zone size is correlated with interpretive categories of susceptible, susceptible-dose dependent, or resistant based on established breakpoints.[11]

Visualizations: Pathways and Workflows

Mechanism of Action and Resistance

Fluconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] Resistance can emerge through various molecular alterations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 3. In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]

- 7. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular characterization and antifungal susceptibility of Cryptococcus neoformans strains collected from a single institution in Lima, Peru | Revista Iberoamericana de Micología [elsevier.es]

- 12. droracle.ai [droracle.ai]

- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Triazole Class of Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triazole class of antifungal agents, a cornerstone in the management of invasive fungal infections. This document delves into their core mechanism of action, structure-activity relationships, generational advancements, pharmacokinetic and pharmacodynamic profiles, and the ever-growing challenge of antifungal resistance. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this critical area of medicinal chemistry and infectious disease.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11), which is a crucial enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4]

The triazole ring system, a five-membered ring with three nitrogen atoms, is key to their mechanism.[1] The nitrogen atom at position 4 (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51.[5][6] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.[2] The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3][7][8] This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and cell death, although they are generally considered to have a fungistatic action.[3]

While triazoles target the fungal CYP51 enzyme, they can also interact with human cytochrome P450 enzymes, which is the basis for potential drug-drug interactions.[1][9][10] However, modern triazoles exhibit a higher selectivity for the fungal enzyme over their human counterparts, which contributes to their favorable safety profile.[11]

Generations and Structure-Activity Relationships

The development of triazole antifungals can be categorized into generations, with each successive generation offering improvements in spectrum of activity, pharmacokinetic properties, and tolerability.

First-Generation Triazoles: Fluconazole and itraconazole were the pioneering first-generation triazoles.[12][13] Fluconazole is a smaller, water-soluble molecule with excellent bioavailability, while itraconazole is a larger, lipophilic molecule with a broader spectrum of activity but more variable absorption.[10][12]

Second-Generation Triazoles: To overcome the limitations of the first-generation agents, second-generation triazoles were developed, including voriconazole, posaconazole, and isavuconazole.[3][12][13] These agents generally possess a broader spectrum of activity, including activity against fluconazole-resistant Candida species and molds like Aspergillus.[12][14]

The structure-activity relationship (SAR) of triazoles is a key area of research for the development of new and improved agents. Key structural features that influence antifungal activity include:

-

The Triazole Ring: Essential for binding to the heme iron of CYP51.[5]

-

Aromatic Rings: The presence of two or three aromatic rings, often with halogen substitutions (e.g., difluorophenyl), contributes to potent antifungal activity.[5]

-

Side Chains: Modifications to the side chains can significantly impact the spectrum of activity, potency, and pharmacokinetic properties.[15] For instance, the chemical structures of voriconazole and ravuconazole are similar to fluconazole, whereas posaconazole's structure is more akin to itraconazole.[12]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of triazoles are critical for optimizing therapeutic outcomes. There is considerable variability in the PK profiles among the different triazoles.[9][10]

| Drug | Oral Bioavailability | Metabolism | Key Drug Interactions (Inhibitor of) | Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) Ratio for Efficacy |

| Fluconazole | >90%[10] | Minimal hepatic[10] | CYP2C9, CYP2C19, CYP3A4[1] | 20-25[16] |

| Itraconazole | Variable, enhanced by food and acidic environment[10] | Extensive hepatic (CYP3A4)[10] | CYP3A4[10] | >25 |

| Voriconazole | >90%[17] | Extensive hepatic (CYP2C19, CYP2C9, CYP3A4)[17] | CYP2C19, CYP2C9, CYP3A4[1] | >20-25 |

| Posaconazole | Variable, enhanced by high-fat meal[10][18] | Minor glucuronidation[10] | CYP3A4[10] | >200 |

| Isavuconazole | ~98% | Hepatic (CYP3A4, CYP3A5) | CYP3A4 | Total drug AUC/MIC ratio of 270 (temporarily neutropenic) and 670 (persistently neutropenic) in mice[19] |

The primary pharmacodynamic parameter that correlates with the efficacy of triazoles is the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the infecting organism (AUC/MIC).[16][19] Achieving a target AUC/MIC ratio is crucial for successful treatment outcomes.

Mechanisms of Resistance

The emergence of triazole resistance is a growing global concern, complicating the management of invasive fungal infections.[2][20] Several mechanisms can contribute to the development of triazole resistance:

-

Target Site Mutations: Point mutations in the ERG11 (or CYP51A) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for triazole drugs.[20][21]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[21]

-

Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump triazole drugs out of the fungal cell, reducing their intracellular concentration.[21]

-

Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop alternative pathways for sterol biosynthesis or mutations in other enzymes in the pathway to compensate for the inhibition of CYP51.[21]

The development of resistance can occur during patient therapy or be acquired from the environment, particularly in Aspergillus fumigatus, due to the use of azole fungicides in agriculture.[2][22]

Key Experimental Protocols

Antifungal Susceptibility Testing (AST)

Determining the minimum inhibitory concentration (MIC) of a triazole agent against a fungal isolate is fundamental for guiding therapy and for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.

Broth Microdilution Method (CLSI M27/M38):

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar media. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.

-

Drug Dilution: A serial twofold dilution of the triazole agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and longer for molds.[23]

-

Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For azoles, this is often a partial inhibition endpoint.[24]

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of a triazole compound on the ergosterol biosynthesis pathway.

-

Fungal Culture: Fungal cells are grown in a suitable liquid medium to mid-logarithmic phase.

-

Drug Treatment: The culture is then exposed to various concentrations of the triazole compound for a defined period.

-

Sterol Extraction: The fungal cells are harvested, and the non-saponifiable lipids (including sterols) are extracted using a method such as saponification with alcoholic potassium hydroxide followed by extraction with an organic solvent like n-heptane.

-

Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the accumulation of precursor sterols (e.g., lanosterol) in the treated samples compared to the untreated control.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of new triazole agents. Murine models of disseminated candidiasis or pulmonary aspergillosis are commonly used.

Murine Model of Disseminated Candidiasis:

-

Immunosuppression: Mice are often rendered neutropenic by treatment with cyclophosphamide to mimic an immunocompromised state.[25]

-

Infection: A standardized inoculum of a pathogenic Candida species is injected intravenously.[25]

-

Treatment: Treatment with the triazole agent (or vehicle control) is initiated at a defined time post-infection and administered for a specified duration. Different dosing regimens can be tested.

-

Outcome Assessment: Efficacy can be assessed by several parameters:

-

Survival: The survival rate of the treated mice is monitored over time.[26]

-

Fungal Burden: At the end of the treatment period, organs such as the kidneys are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).[26]

-

Pharmacokinetic/Pharmacodynamic Analysis: Blood samples can be collected to determine the drug concentration and calculate PK/PD parameters like the AUC/MIC ratio.[16][19]

-

Conclusion

The triazole class of antifungal agents remains a critical component of our therapeutic arsenal against invasive fungal infections. A deep understanding of their mechanism of action, structure-activity relationships, and pharmacokinetic/pharmacodynamic properties is essential for the effective use of existing agents and the development of novel compounds. The ongoing challenge of antifungal resistance necessitates continued research into new triazole derivatives with improved potency, broader spectra of activity, and the ability to overcome resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the next generation of triazole antifungals.

References

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - American Chemical Society - Figshare [acs.figshare.com]

- 16. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]

- 22. Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reviberoammicol.com [reviberoammicol.com]

- 24. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Fluconazole Hydrate for Fungal Biofilm Disruption Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Candida albicans is a leading cause of biofilm-associated infections. Fluconazole, a triazole antifungal agent, is widely used to treat fungal infections. It acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis increases cell membrane permeability and inhibits fungal growth.[1] Fluconazole is often used in its hydrate form for improved stability and formulation. These application notes provide detailed protocols for assessing the efficacy of fluconazole hydrate in disrupting fungal biofilms, primarily focusing on Candida albicans.

The resistance of fungal biofilms to antifungal agents is a multifaceted issue. Mechanisms include the upregulation of efflux pumps that actively remove the drug from the cells and alterations in the sterol composition of the cell membrane.[3][4] Therefore, robust and standardized assays are essential to evaluate the effectiveness of antifungal compounds like fluconazole hydrate against these resilient microbial communities.

Data Presentation

The following tables summarize the minimum inhibitory concentrations (MICs) of fluconazole against planktonic cells and biofilms of various Candida species, providing a quantitative measure of biofilm-associated resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Fluconazole against Planktonic and Biofilm forms of Candida species.

| Candida Species | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) | Fold Increase in Resistance |

| C. albicans | 0.25 | 256 | 1024 |

| C. glabrata | >512 | >1024 | - |

| C. krusei | 64 | >1024 | >16 |

| C. parapsilosis | >512 | >1024 | - |

Data compiled from multiple sources. Actual values may vary depending on the strain and experimental conditions.[5]

Table 2: Time-Dependent MICs of Fluconazole against C. albicans Biofilms.

| Biofilm Age (hours) | MIC (µg/mL) |

| 6 | >256 |

| 12 | ≥256 |

| 48 | ≥256 |

This table illustrates the rapid development of high-level resistance in C. albicans biofilms.[4]

Experimental Protocols

Preparation of Fluconazole Hydrate Stock Solution

Fluconazole hydrate can be dissolved in several solvents. A common method is to prepare a stock solution in dimethyl sulfoxide (DMSO).

-

Weigh the desired amount of fluconazole hydrate powder.

-

Dissolve the powder in 100% DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).

-

To aid dissolution, the tube can be warmed at 37°C for 10 minutes or sonicated.

-

Store the stock solution at -20°C for several months. When needed, thaw and dilute to the final desired concentrations in the appropriate culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically <1%).

Protocol 1: Biofilm Formation

This initial protocol is for the cultivation of Candida albicans biofilms in a 96-well microtiter plate format, which is a prerequisite for the subsequent disruption assays.

-

Inoculate C. albicans in a suitable broth medium (e.g., YEPD) and incubate at 30°C overnight.

-

The following day, wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a biofilm growth medium (e.g., RPMI-1640).

-

Adjust the cell density to 1 x 107 cells/mL.

-

Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

Protocol 2: XTT Reduction Assay for Biofilm Disruption

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess the metabolic activity of the biofilm, which correlates with cell viability.

-

Biofilm Formation: Grow C. albicans biofilms in a 96-well plate as described in Protocol 1.

-

Treatment: After the biofilm formation period, gently wash the biofilms twice with sterile PBS to remove non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 medium containing various concentrations of fluconazole hydrate to the wells. Include a drug-free control.

-

Incubate the plate for an additional 24 hours at 37°C.

-

XTT Assay:

-

Prepare the XTT solution (e.g., 0.5 mg/mL in PBS).

-

Prepare the menadione solution (e.g., 0.4 mM in acetone).

-

Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 ratio).

-

Gently wash the biofilms twice with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 1-3 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The reduction in absorbance in fluconazole-treated wells compared to the control wells indicates a decrease in metabolic activity and thus, biofilm disruption.

Protocol 3: Crystal Violet Staining for Biofilm Biomass Quantification

The crystal violet (CV) assay is used to quantify the total biofilm biomass.

-

Biofilm Formation and Treatment: Follow steps 1-4 of Protocol 2.

-

Staining:

-

Gently wash the biofilms twice with sterile PBS.

-

Allow the plates to air dry.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the plate multiple times with sterile distilled water until the water runs clear.

-

Air dry the plate completely.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

-

Quantification:

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis: A decrease in absorbance in the fluconazole-treated wells compared to the control wells indicates a reduction in biofilm biomass.

Visualizations

Signaling Pathway: Fluconazole's Mechanism of Action and Biofilm Resistance

Caption: Fluconazole's mechanism of action and fungal biofilm resistance pathways.

Experimental Workflow: Biofilm Disruption Assay

Caption: Workflow for assessing fungal biofilm disruption by fluconazole hydrate.

References

Application Notes and Protocols for Fluconazole Hydrate in a Murine Model of Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing fluconazole hydrate in murine models of candidiasis. The information is intended to guide researchers in establishing robust and reproducible experimental systems for studying the efficacy, pharmacokinetics, and pharmacodynamics of fluconazole and other antifungal agents.

Introduction

Candidiasis, caused by opportunistic yeasts of the Candida genus, particularly Candida albicans, represents a significant cause of morbidity and mortality, especially in immunocompromised individuals. Murine models are invaluable tools for investigating the pathogenesis of candidiasis and for the preclinical evaluation of antifungal therapies. Fluconazole, a triazole antifungal agent, is a widely used treatment for various forms of candidiasis. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

These protocols detail the establishment of systemic, oral, and vaginal candidiasis models in mice and the subsequent treatment with fluconazole hydrate.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and pharmacokinetics of fluconazole in murine models of candidiasis, as reported in various studies.

Table 1: Efficacy of Fluconazole in Murine Systemic Candidiasis

| Mouse Strain | Candida albicans Strain | Inoculum Size (CFU) | Route of Infection | Fluconazole Dose (mg/kg/day) | Treatment Duration | Outcome Measure | Efficacy | Reference |

| Immunocompetent | CAF2-1 | 4.91 × 10⁵ | Intravenous | 40 | 4 days | Kidney CFU | Significant reduction in fungal burden | [1] |

| NYLAR | ATCC 28366 | 3 × 10⁵ | Intravenous | 4.56 | Single dose | 50% reduction in kidney fungal densities (ED₅₀) | ED₅₀ of 4.56 mg/kg | [2][3][4] |

| Udea:ICR(CD-2) (Neutropenic) | GRP-0144 | Not specified | Intravenous | 1 - 16 | 24 hours | Kidney CFU | Dose-dependent reduction in fungal burden | [5] |

| CD1 | Clinical Isolates | Not specified | Intravenous | 5 (twice daily) | 5 days | Kidney CFU & Survival | Efficacy correlated with in vitro susceptibility | [6][7] |

| ICR (CD-1) | Clinical Isolates | Not specified | Intravenous | 0.25 - 5.0 (twice daily) | 7-10 days | Spleen & Kidney CFU, Survival | Efficacy varied with isolate resistance | [8][9] |

Table 2: Pharmacokinetics of Fluconazole in Infected Mice

| Mouse Strain | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| NYLAR | Intraperitoneal | 0.875 - 20 | Dose-proportional | 1 | 2.4 | Dose-proportional | [3][10] |

| Udea:ICR(CD-2) (Neutropenic) | Subcutaneous | 1, 4, 16 | Not specified | Not specified | Not specified | Not specified | [5] |

| ICR/Swiss (Neutropenic) | Subcutaneous | 6.25, 25, 100 | Dose-dependent | Not specified | Not specified | Dose-dependent | [11] |

Experimental Protocols

Murine Model of Systemic Candidiasis

This protocol describes the induction of a disseminated Candida albicans infection in mice via intravenous injection, followed by treatment with fluconazole.

Materials:

-

Candida albicans strain (e.g., SC5314, ATCC 90028)

-

Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

-

Sterile saline (0.9% NaCl)

-

Hemocytometer or spectrophotometer

-

6- to 8-week-old female BALB/c or ICR (CD-1) mice

-

Fluconazole hydrate powder

-

Vehicle for fluconazole (e.g., sterile water, 0.5% carboxymethylcellulose)

-

27-gauge needles and 1 mL syringes

-

Oral gavage needles (for oral administration)

-

Sterile dissection tools

-

Stomacher or tissue homogenizer

-

Incubator at 30°C or 37°C

Protocol:

-

Inoculum Preparation:

-

Streak the C. albicans strain on an SDA or YPD plate and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

-

Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD₆₀₀). Adjust the concentration to 1 x 10⁶ cells/mL in sterile saline.

-

-

Infection:

-

Inject each mouse with 100 µL of the prepared C. albicans suspension (1 x 10⁵ cells) via the lateral tail vein.

-

-

Fluconazole Treatment:

-

Prepare a stock solution of fluconazole hydrate in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20 g mouse, a 1 mg/mL solution would require a 200 µL administration volume.

-

Begin treatment 24 hours post-infection.

-

Administer fluconazole solution to the treatment group via oral gavage or intraperitoneal injection once daily for a predetermined duration (e.g., 4-7 days).

-

Administer an equal volume of the vehicle to the control group.

-

-

Assessment of Fungal Burden:

-

At the end of the treatment period, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.

-

Aseptically remove the kidneys.

-

Weigh each kidney and homogenize it in 1 mL of sterile saline using a stomacher or tissue homogenizer.

-

Prepare serial dilutions of the kidney homogenate in sterile saline.

-

Plate 100 µL of each dilution onto SDA plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colony-forming units (CFU) and calculate the CFU per gram of kidney tissue.

-

Murine Model of Oral Candidiasis

This model establishes a localized Candida infection in the oral cavity, mimicking human oral thrush.

Materials:

-

All materials from the systemic model protocol.

-

Corticosteroid (e.g., cortisone acetate) for immunosuppression.

-

Cotton swabs.

Protocol:

-

Immunosuppression (Optional but Recommended):

-

Administer a subcutaneous injection of cortisone acetate (e.g., 225 mg/kg) on days -1, 1, and 3 relative to infection.

-

-

Inoculum Preparation:

-

Prepare a high-concentration suspension of C. albicans (e.g., 1 x 10⁸ cells/mL) in sterile saline.

-

-

Infection:

-

Anesthetize the mice lightly.

-

Saturate a small cotton swab with the C. albicans suspension.

-

Gently swab the entire oral cavity of the mouse for 1-2 minutes.

-

-

Fluconazole Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer fluconazole orally as described in the systemic model protocol.

-

-

Assessment of Fungal Burden:

-

At desired time points, euthanize the mice.

-

Excise the tongue and surrounding oral tissues.

-

Homogenize the tissues and determine the fungal burden (CFU/gram of tissue) as described in the systemic model protocol.

-

Alternatively, oral fungal burden can be monitored in live animals by swabbing the oral cavity, resuspending the swab in saline, and plating serial dilutions.

-

Murine Model of Vaginal Candidiasis

This protocol establishes a localized Candida infection in the vaginal tract.

Materials:

-

All materials from the systemic model protocol.

-

Estradiol valerate.

-

Vaginal lavage buffer (e.g., sterile saline).

-

Micropipette with sterile tips.

Protocol:

-

Pseudoestrus Induction:

-

To promote susceptibility to infection, induce a pseudoestrus state by subcutaneously injecting each mouse with 0.1 mg of estradiol valerate in sesame oil 72 hours prior to infection.

-

-

Inoculum Preparation:

-

Prepare a suspension of C. albicans (e.g., 1 x 10⁷ cells/mL) in sterile saline.

-

-

Infection:

-

Anesthetize the mice lightly.

-

Instill 20 µL of the C. albicans suspension into the vaginal lumen using a micropipette.

-

-

Fluconazole Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer fluconazole orally as described in the systemic model protocol.

-

-

Assessment of Fungal Burden:

-

At desired time points, perform a vaginal lavage by instilling and aspirating 100 µL of sterile saline into the vagina several times.

-

Prepare serial dilutions of the lavage fluid and plate on SDA to determine the CFU/mL.

-

Alternatively, at the end of the experiment, euthanize the mice, excise the vaginal tissue, homogenize, and determine the fungal burden as described in the systemic model protocol.

-

Visualizations

Signaling Pathway: Fluconazole Mechanism of Action

Caption: Mechanism of action of fluconazole, inhibiting ergosterol biosynthesis.

Experimental Workflow: Systemic Candidiasis Model

Caption: Workflow for the systemic murine model of candidiasis.

Logical Relationship: Host Response to Candida Infection

Caption: Simplified overview of the host immune response to Candida infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]

- 6. Comparative resistance of Candida albicans clinical isolates to fluconazole and itraconazole in vitro and in vivo in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

Fluconazole Hydrate Administration in Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment and prophylaxis of a wide range of fungal infections. Its efficacy is attributed to the highly specific inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1] In animal research, fluconazole hydrate is extensively used to model human fungal diseases and to evaluate the efficacy of novel antifungal therapies. This document provides detailed application notes and standardized protocols for the administration of fluconazole hydrate in various animal models, ensuring consistency and reproducibility in preclinical research.

Data Presentation

Table 1: Recommended Dosage of Fluconazole Hydrate in Rodent Models of Fungal Infections

| Animal Model | Fungal Pathogen | Route of Administration | Dosage Range (mg/kg/day) | Reference(s) |

| Mouse (Systemic Candidiasis) | Candida albicans | Intraperitoneal (IP) | 3.5 - 5.5 | [2][3] |

| Mouse (Systemic Candidiasis) | Candida albicans | Subcutaneous (SC) | 1 - 16 | [4] |

| Mouse (Oropharyngeal Candidiasis) | Candida albicans | Oral Gavage | 25 | [5] |

| Rat (Systemic Candidiasis) | Candida albicans | Oral Gavage | 10 | [6] |

| Rat (Peritonitis) | Fecal Suspension | Oral Gavage | 3 - 30 | [7] |

Table 2: Pharmacokinetic Parameters of Fluconazole in Various Animal Species

| Animal Species | Route of Administration | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Terminal Half-life (hours) | Reference(s) |

| Rat | Intravenous (IV) | 10 | - | - | - | - | [8] |

| Horse | Oral | 10 | - | 1.97 ± 1.68 | 101.24 ± 27.50 | - | [9] |

| Horse | Intravenous (IV) | 10 | - | - | - | - | [9] |

Experimental Protocols

Protocol 1: Preparation of Fluconazole Hydrate for Administration

Materials:

-

Fluconazole hydrate powder

-

0.5% carboxymethylcellulose (CMC) solution[5]

-

Sterile water for injection[9]

-

Sterile vials

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

pH meter (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Vehicle Selection:

-

Calculation of Required Amount: Calculate the total amount of fluconazole hydrate and vehicle needed based on the dosage, number of animals, and administration volume.

-

Dissolution/Suspension:

-

Aseptically weigh the required amount of fluconazole hydrate powder.

-

In a sterile vial, add the powder to the chosen vehicle.

-

Vortex vigorously until the powder is completely dissolved or a uniform suspension is achieved. For suspensions, continuous gentle agitation may be necessary to maintain uniformity during administration. A magnetic stirrer can be used for larger volumes.

-

-

Sterilization (for parenteral routes): If the prepared solution is not made from a sterile powder and vehicle under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Store the prepared solution/suspension at 2-8°C and protect from light. The stability of the preparation will depend on the vehicle used; it is recommended to prepare fresh solutions for each experiment.

Protocol 2: Administration of Fluconazole Hydrate via Oral Gavage in Mice

Materials:

-

Prepared fluconazole hydrate suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Restraint:

-

Gently restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported.

-

-

Gavage Needle Insertion:

-

With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.

-

-

Administration:

-

Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the fluconazole suspension.

-

The maximum volume for oral gavage in mice is typically 10 mL/kg.[10]

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress, such as difficulty breathing or leakage of the administered substance from the nose or mouth.

-

Protocol 3: Administration of Fluconazole Hydrate via Intraperitoneal (IP) Injection in Rats

Materials:

-

Prepared sterile fluconazole hydrate solution

-

Appropriately sized needles (e.g., 23-25 gauge) and syringes (1-3 mL)[10]

-

70% ethanol

-

Sterile gauze

-

Animal scale

Procedure:

-

Animal Restraint:

-

Securely restrain the rat. One common method is to hold the rat with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

-

Injection Site Preparation:

-

Injection:

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

-

Slowly inject the fluconazole solution. The maximum volume for IP injection in rats is typically 10 mL/kg.[10]

-

-

Post-Injection Monitoring:

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Return the rat to its cage and monitor for any signs of distress, including abdominal swelling or signs of pain.

-

Protocol 4: Quantification of Fungal Burden in Tissues (CFU Assay)

Materials:

-

Aseptically harvested tissues (e.g., kidneys, liver, lungs)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Sterile tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Serial dilution tubes with sterile PBS or saline

-

Sabouraud Dextrose Agar (SDA) plates or other appropriate fungal growth media

-

Sterile plating beads or spreader

-

Incubator (30-37°C)

Procedure:

-

Tissue Homogenization:

-

Aseptically harvest the desired organs and place them in pre-weighed sterile tubes containing a known volume of sterile PBS or saline.

-

Weigh the tubes with the tissue to determine the tissue weight.

-

Homogenize the tissue using a suitable homogenizer until no visible pieces of tissue remain.

-

-

Serial Dilution:

-

Perform a series of 10-fold serial dilutions of the tissue homogenate in sterile PBS or saline. The dilution range will depend on the expected fungal burden.

-

-

Plating:

-

Plate a known volume (e.g., 100 µL) of each dilution onto SDA plates in duplicate or triplicate.

-

Spread the inoculum evenly using sterile plating beads or a spreader.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours, or until fungal colonies are visible.

-

-

Colony Counting and Calculation:

-

Count the number of colonies on the plates that have a countable number of colonies (typically 30-300 colonies).

-

Calculate the number of colony-forming units (CFU) per gram of tissue using the following formula:

-

CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)

-

-

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway Inhibition by Fluconazole

Fluconazole's primary mechanism of action is the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 gene), a crucial enzyme in the conversion of lanosterol to ergosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterols and a decrease in ergosterol, compromising the fungal cell membrane's structural integrity and function.[1]

Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

Fluconazole's Neuroprotective Effect via IGF-1 Signaling

Recent studies have revealed a neuroprotective role for fluconazole, mediated through the upregulation of the Insulin-like Growth Factor-1 (IGF-1) receptor. This leads to the activation of downstream signaling cascades, such as the Akt pathway, which promotes neuronal survival and proliferation of neural progenitor cells.[12]

Caption: Fluconazole-mediated neuroprotection through IGF-1 receptor signaling.

Fluconazole's Effect on Aquaporin-2 (AQP2) Trafficking in Renal Collecting Ducts

Fluconazole has been shown to increase the plasma membrane localization of aquaporin-2 (AQP2), a water channel protein in the renal collecting ducts. This effect, which is independent of vasopressin, is associated with an inhibition of RhoA, a small GTPase that regulates the actin cytoskeleton. This leads to increased water reabsorption.

Caption: Fluconazole's effect on AQP2 trafficking in renal cells.

Experimental Workflow for In Vivo Efficacy Study of Fluconazole

A typical workflow for assessing the in vivo efficacy of fluconazole in a murine model of systemic candidiasis involves several key steps, from animal preparation to endpoint analysis.

Caption: Workflow for an in vivo fluconazole efficacy study.

References

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. stemcell.com [stemcell.com]

- 7. Fluconazole attenuates lung injury and mortality in a rat peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluconazole distribution in rat dermis following intravenous and topical application: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 12. Fluconazole Is Neuroprotective via Interactions with the IGF-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Fluconazole Hydrate in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of fluconazole hydrate in various biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods from the scientific literature, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Accurate quantification of fluconazole in biological matrices such as plasma, serum, and tissue is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. HPLC with UV detection is a robust, specific, and widely adopted method for this purpose.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and ensuring the longevity of the HPLC column. The following are common and effective extraction techniques.

2.1.1. Protein Precipitation

This is a simple and rapid method suitable for plasma and serum samples.

-

Protocol:

-

To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the tube at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.

-

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation and is suitable for plasma, serum, and urine.

-

Protocol:

-

To 500 µL of the biological sample in a glass tube, add a known concentration of an appropriate internal standard (e.g., phenacetin or fluconazole-d4)[1][2].

-

Add 50 µL of 1.25 M sodium hydroxide and vortex for 10 seconds.[3]

-

Add 3 mL of an organic extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and n-hexane).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

-

2.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is ideal for complex matrices or when high sensitivity is required.

-

Protocol:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.

-

Load 1 mL of the plasma or serum sample (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the fluconazole and internal standard with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

-

HPLC Conditions

The following tables summarize typical HPLC conditions for the analysis of fluconazole in biological samples. Researchers should optimize these conditions based on their specific instrumentation and requirements.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Polar-RP (e.g., 150 x 2 mm, 4 µm)[1] |

| Mobile Phase | Acetonitrile : Water (pH 5.2, adjusted with orthophosphoric acid) (20:80, v/v)[4] | Methanol : 10 mM Phosphate Buffer (pH 7.0) (50:50, v/v)[4] | Acetonitrile : Phosphate Buffer[1] |

| Flow Rate | 2.5 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min |

| Detection Wavelength | 260 nm[4][5][6] | 210 nm[1][3] | 274 nm[7] |

| Injection Volume | 20 µL | 50 µL[5] | 10 µL |

| Column Temperature | Ambient | 30°C[5] | Ambient |

| Internal Standard | Metoclopramide[4] | Acetophenetidin[6] | Fluconazole-d4[1] |

Quantitative Data Summary

The following tables provide a summary of quantitative data from various validated HPLC methods for fluconazole determination.

Table 2: Linearity and Range

| Biological Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 0.2 - 100 | > 0.999 | [1] |

| Human Plasma | 0.2 - 12 | ≥ 0.9987 | [6] |

| Skin Matrices | 2 - 32 | Not Specified | [5][8][9] |

| Candida albicans | 0.1 - 10 | 0.9999 | [10] |

| Simulated Gastric Fluid | 0.2 - 40 | Not Specified | [4] |

| Simulated Vaginal Fluid | 0.1 - 40 | Not Specified | [4] |

Table 3: Sensitivity and Recovery

| Biological Matrix | LOQ (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |

| Human Plasma | 0.2 | Not Specified | 90 (Fluconazole), 83 (IS) | [6] |

| Skin (Epidermis) | Not Specified | Not Specified | 75.0 ± 4.1 | [5] |

| Skin (Dermis) | Not Specified | Not Specified | 78.0 ± 4.6 | [5] |

| Candida albicans | 0.1 | Not Specified | 79.3 - 85.5 | [10] |

| Human Plasma | 0.05 | Not Specified | Not Specified | [2] |

Method Validation

For regulatory compliance and data integrity, the analytical method must be validated according to guidelines from bodies such as the US Food and Drug Administration (USFDA) or the International Council for Harmonisation (ICH). Key validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation and the general HPLC analysis process.

Caption: Experimental workflow for fluconazole quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Fluconazol method validation by RP-HPLC for determination in biological skin matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Fluconazole hydrate as a tool for studying fungal resistance

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment and prophylaxis of infections caused by Candida species and other yeasts. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors, disrupting membrane integrity and function, ultimately resulting in fungistatic activity.[1][3] The widespread use of fluconazole has unfortunately led to the emergence of resistance, posing a significant clinical challenge. Fluconazole hydrate, the hydrated form of the drug, serves as an invaluable tool in the laboratory to elucidate the molecular mechanisms of this resistance, screen for novel antifungal compounds, and evaluate the efficacy of new therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing fluconazole hydrate in the study of fungal resistance.

Mechanisms of Fluconazole Resistance in Fungi

Fungal resistance to fluconazole is a multifactorial phenomenon, primarily observed in Candida species. The principal mechanisms include:

-

Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for fluconazole.[3][4]

-

Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[3]

-